Enhanced Translational Energy Release in Photodissociation Compared to Non-Fluorinated 3-Chloropyridine
The photodissociation dynamics of 3-chloro-2,4,5,6-tetrafluoropyridine (ClFPy) and its non-fluorinated analog 3-chloropyridine (ClPy) were studied at 235 nm using resonance-enhanced multiphoton ionization time-of-flight (REMPI-TOF) spectroscopy [1]. Fluorine substitution dramatically increases the average translational energy released to the Cl atom photofragment, indicating a significantly altered excited-state dissociation mechanism [1].
| Evidence Dimension | Average translational energy for Cl(²P₃/₂) elimination channel |
|---|---|
| Target Compound Data | 8.0 ± 1.5 kcal/mol |
| Comparator Or Baseline | 3-Chloropyridine: 3.7 ± 1.0 kcal/mol |
| Quantified Difference | 2.2-fold increase (Δ = +4.3 kcal/mol) |
| Conditions | REMPI-TOF at 235 nm, room temperature |
Why This Matters
This quantifies the profound impact of fluorine substitution on excited-state potential energy surfaces, directly informing the selection of this compound for photochemical applications where enhanced fragment kinetic energy or altered reaction channels are desired.
- [1] Saha, A., et al. (2016). Chlorine atom formation dynamics in the dissociation of halogenated pyridines after photoexcitation at 235 nm: A resonance enhanced multiphoton ionization-time of flight (REMPI-TOF) study. Chemical Physics, 472, 208-217. View Source
